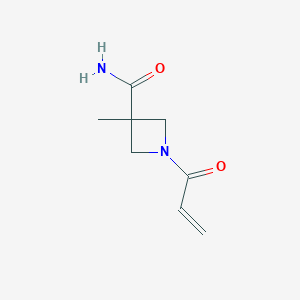![molecular formula C20H16ClN3O B2597720 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904629-66-8](/img/structure/B2597720.png)
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of acrylamide, which is a class of compounds that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). Acrylamides are commonly used in industrial processes and are found in a variety of products .
Molecular Structure Analysis
The compound contains a bipyridinyl group, a chlorophenyl group, and an acrylamide group. The presence of these functional groups will influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Acrylamides can participate in a variety of chemical reactions, including polymerization and addition reactions. The specific reactions that this compound can undergo would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of acrylamides include a high boiling point and the ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibitors
Acrylamide derivatives, such as 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and are being explored for their application in cancer therapy. These compounds have shown promise in inhibiting the phosphorylation of EGFR in various cell lines, demonstrating their potential as therapeutic agents in cancer treatment (Smaill et al., 2001).
Polymerization and Material Science
Acrylamide derivatives have been extensively used in the polymerization processes to create polymers with specific properties. For instance, the controlled polymerization of N-isopropylacrylamide has led to the creation of thermoresponsive polymers, which are being investigated for their applications in drug delivery systems (Convertine et al., 2004).
Environmental and Food Safety
The study of acrylamide's formation, distribution in food, and its potential health effects has been a significant area of research. Acrylamide is known to form in food during cooking processes, and understanding its formation mechanisms and exploring ways to reduce its presence in food are crucial for public health (Friedman, 2003).
Smart Materials
Acrylamide copolymers have been developed to exhibit reversible redox behavior, leading to changes in their lower critical solution temperature (LCST). Such "smart" materials have potential applications in creating responsive systems that can adapt to external stimuli, such as changes in temperature or pH (Fu et al., 2010).
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been used for the nondestructive release of biological cells and proteins, facilitating advancements in cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-8-5-15(6-9-18)7-10-19(25)24-14-17-4-2-12-23-20(17)16-3-1-11-22-13-16/h1-13H,14H2,(H,24,25)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQGYOXJBCSCKH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2597638.png)


![N-(2-bromo-4-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2597644.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)
![9-Methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2597649.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)
![1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2597654.png)
![N-(4-chlorobenzyl)-2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2597656.png)
methanone](/img/structure/B2597657.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime](/img/structure/B2597659.png)